Benzyl 2,2-dimethyl-3-oxobutanoate
Overview
Description
Benzyl 2,2-dimethyl-3-oxobutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Antibiotics
Methyl 2-benzamidomethyl-3-oxobutanoate, closely related to Benzyl 2,2-dimethyl-3-oxobutanoate, is used in the synthesis of key intermediates for carbapenem antibiotics. This process is vital for large-scale antibiotic production (Chao, Hao, & Wang, 2009).
Pharmaceutical Intermediates
The compound has been used to prepare other pharmaceutical intermediates, such as methyl 2-benzoylamino-3-oxobutanoate, which is a precursor for the synthesis of various pharmacologically active compounds (Bratušek, Hvala, & Stanovnik, 1998).
Organic Chemistry Research
In organic chemistry, it's utilized in the synthesis of novel compounds, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, demonstrating its versatility in creating complex organic molecules (Naveen et al., 2021).
Photocyclization Studies
It is involved in studies of photocyclization reactions, such as in the case of 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, providing insights into photochemical processes (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Material Science Applications
In the field of material science, derivatives of 3-oxobutanoate have been used in the synthesis of copper films, highlighting its role in the development of electronic materials (Hwang, Choi, & Shim, 1996).
Development of Anti-Diabetic Agents
A derivative, 4-((benzyloxy) amino)-2-hydroxy-4-oxobutanoic acid, has shown promise as an insulinotropic agent, indicating its potential in diabetes treatment (Khurana, Sharma, Bhagat, & Sharma, 2018).
Properties
IUPAC Name |
benzyl 2,2-dimethyl-3-oxobutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10(14)13(2,3)12(15)16-9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBEXQPAJTVNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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